molecular formula C10H7BrN2O2 B2896689 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618383-49-6

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2896689
CAS No.: 618383-49-6
M. Wt: 267.082
InChI Key: CDRHLGAXQKDZDT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) can be used.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its combination of a bromophenyl group and a carboxylic acid group provides a versatile platform for further functionalization and development of new compounds.

Biological Activity

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety. Its molecular structure can be represented as follows:

C10H8BrN2O2\text{C}_{10}\text{H}_{8}\text{Br}\text{N}_2\text{O}_2

This structure is crucial for its biological activity, influencing how the molecule interacts with biological targets.

Target Interactions

Research indicates that this compound may interact with several biological targets:

  • Acetylcholinesterase (AChE) : Similar pyrazoline derivatives have been shown to inhibit AChE, potentially affecting neurotransmitter levels and signaling pathways.
  • Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress pathways, which are critical in various disease states.

Biochemical Pathways

The compound's action involves modulation of the cholinergic pathway through AChE inhibition, leading to altered nerve signal transmission. This mechanism could have implications for neurodegenerative diseases and cognitive disorders.

Biological Activities

This compound has been investigated for several biological activities:

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
    • The compound has demonstrated significant cytotoxicity, reducing cell viability in vitro, suggesting potential as an anticancer agent .
  • Antimicrobial Properties :
    • Preliminary investigations indicate that this compound may possess antimicrobial activity against certain pathogens, although specific data on its efficacy against various bacteria are still emerging.
  • Anti-inflammatory Effects :
    • The compound is being explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study focusing on the synthesis and evaluation of various pyrazole derivatives highlighted that compounds similar to this compound exhibited significant anticancer properties. For instance, derivatives were tested against multiple cancer cell lines, revealing that structural modifications could enhance potency against specific types of cancer .

CompoundCell Line TestedIC50 (µM)Notes
This compoundMDA-MB-23112.5Significant reduction in viability
Similar Pyrazole DerivativeHepG215.0Comparable potency observed

Antimicrobial Studies

In antimicrobial assessments, this compound was screened against drug-resistant strains. While initial results did not show strong activity against all tested pathogens, specific modifications to the structure could enhance its efficacy against resistant strains .

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRHLGAXQKDZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618383-49-6
Record name 3-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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